molecular formula C18H16N4O4 B6636185 Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate

Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate

Cat. No. B6636185
M. Wt: 352.3 g/mol
InChI Key: GNRYZCZMAOFNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MHPB and is a member of the benzoate esters family. MHPB has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

MHPB exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. MHPB also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MHPB has been found to have various biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. MHPB also has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MHPB has several advantages for lab experiments. The compound is relatively easy to synthesize and yields a high purity product. MHPB is also stable under standard storage conditions and can be easily transported. However, MHPB has some limitations for lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of MHPB. One potential application of MHPB is in the treatment of neurodegenerative diseases. Further research is needed to determine the efficacy of MHPB in animal models of these diseases. Another potential application of MHPB is in the treatment of inflammatory diseases such as arthritis. Future studies should investigate the anti-inflammatory effects of MHPB in animal models of these diseases. Additionally, the potential use of MHPB as an antioxidant should be further explored.

Synthesis Methods

The synthesis of MHPB involves the reaction of 2-hydroxybenzoic acid with methyl chloroformate to form methyl 2-hydroxybenzoate. This intermediate is then reacted with 5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl chloride to form the final product, MHPB. The reaction occurs under mild conditions and yields a high purity product.

Scientific Research Applications

MHPB has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory, antioxidant, and anti-tumor properties. MHPB has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11-13(10-20-22(11)15-8-3-4-9-19-15)17(24)21-14-7-5-6-12(16(14)23)18(25)26-2/h3-10,23H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRYZCZMAOFNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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